molecular formula C20H36O2 B14732019 3,7-Dimethylocta-2,6-dien-1-YL decanoate CAS No. 10471-94-0

3,7-Dimethylocta-2,6-dien-1-YL decanoate

Cat. No.: B14732019
CAS No.: 10471-94-0
M. Wt: 308.5 g/mol
InChI Key: ICAWXCQTUNYABR-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,6-dien-1-yl decanoate (CAS: 10471-94-0) is a geranyl ester derivative formed by the esterification of geraniol (3,7-dimethylocta-2,6-dien-1-ol) with decanoic acid. This compound belongs to the terpene ester family, characterized by a 10-carbon acyl chain (decanoate) linked to a geranyl moiety. It is structurally related to naturally occurring esters found in aromatic plants, such as thyme and ginger, where such compounds contribute to flavor, fragrance, and biological activities like antimicrobial and antioxidant effects .

Properties

CAS No.

10471-94-0

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl decanoate

InChI

InChI=1S/C20H36O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,16H,5-12,14-15,17H2,1-4H3

InChI Key

ICAWXCQTUNYABR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylocta-2,6-dien-1-YL decanoate typically involves the esterification of geraniol (3,7-dimethylocta-2,6-dien-1-ol) with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of 3,7-Dimethylocta-2,6-dien-1-YL decanoate follows a similar esterification process but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylocta-2,6-dien-1-YL decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,7-Dimethylocta-2,6-dien-1-YL decanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-YL decanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Geranyl esters vary primarily in acyl chain length and branching, which influence their physicochemical properties, stability, and bioactivity. Below is a comparative analysis of 3,7-dimethylocta-2,6-dien-1-yl decanoate with key analogs:

Structural and Physicochemical Properties

Compound Name Acyl Chain Length Molecular Formula Molecular Weight CAS Number Natural Source/Application
3,7-Dimethylocta-2,6-dien-1-yl hexanoate C6 C16H28O2 252.44 70851-60-4 Synthetic flavoring agent
3,7-Dimethylocta-2,6-dien-1-yl decanoate C10 C20H34O2 306.48* 10471-94-0 Research compound
3,7-Dimethylocta-2,6-dien-1-yl dodecanoate C12 C22H38O2 334.54 Not listed Wild thyme extracts
3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate C14 C24H42O2 362.59 Not listed Wild thyme extracts
3,7-Dimethylocta-2,6-dien-1-yl palmitate C16 C26H48O2 392.66 3681-73-0 Commercial fragrance ingredient
3,7-Dimethylocta-2,6-dien-1-yl stearate C18 C28H52O2 420.72 Not listed Wild thyme extracts

Note: Molecular weight for decanoate is calculated based on formula; conflicting data in (1127.59) likely refers to a different compound.

Key Observations:

  • Volatility and Solubility: Shorter acyl chains (e.g., hexanoate, C6) exhibit higher volatility and lower lipophilicity compared to longer chains (e.g., palmitate, C16). Decanoate (C10) occupies an intermediate position, balancing solubility in organic solvents and moderate volatility .
  • Stability: Longer-chain esters (C14–C18) demonstrate enhanced stability against hydrolysis due to increased steric hindrance and hydrophobicity, making them more suitable for sustained-release applications in pharmaceuticals or cosmetics .

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